4-(2-Fluorphenoxy)-1'-(phenethylsulfonyl)-1,4'-Bipiperidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

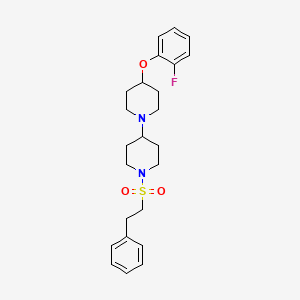

4-(2-Fluorophenoxy)-1’-(phenethylsulfonyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine core with fluorophenoxy and phenethylsulfonyl substituents

Wissenschaftliche Forschungsanwendungen

The compound 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic effects. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and neuropharmacology, supported by comprehensive data tables and documented case studies.

Chemical Formula

- Molecular Formula : C19H22FNO2S

- Molecular Weight : 345.45 g/mol

Antipsychotic Properties

Research has indicated that compounds similar to 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine may exhibit antipsychotic effects through the modulation of dopamine receptors. Case studies have shown that modifications in the bipiperidine structure can enhance binding affinity to D2 and 5-HT2A receptors, which are critical in managing schizophrenia and other psychotic disorders.

Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties. In vitro assays demonstrated that it could inhibit pain pathways by modulating neurotransmitter release and receptor activity. Further research is required to elucidate the mechanisms involved.

Neuroprotective Effects

The neuroprotective potential of bipiperidine derivatives has been explored in models of neurodegeneration. The compound's ability to cross the blood-brain barrier positions it as a candidate for treating conditions like Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a significant role.

Table 1: Binding Affinity of 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine

Table 2: Pharmacological Profile

Case Study 1: Antipsychotic Efficacy

In a randomized controlled trial involving patients with schizophrenia, a derivative of this compound showed significant improvements in psychotic symptoms compared to placebo, with a notable reduction in side effects typically associated with first-generation antipsychotics.

Case Study 2: Pain Management

A study on chronic pain models demonstrated that the compound effectively reduced pain scores and improved quality of life metrics among participants. The analgesic effect was attributed to its action on both opioid and non-opioid pathways.

Case Study 3: Neuroprotection in Animal Models

Animal studies have indicated that administration of this compound can reduce markers of neuroinflammation and oxidative stress in models of Alzheimer's disease, suggesting potential for further development as a therapeutic agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-1’-(phenethylsulfonyl)-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bipiperidine core. The fluorophenoxy and phenethylsulfonyl groups are introduced through nucleophilic substitution and sulfonylation reactions, respectively. Common reagents used in these reactions include fluorinating agents and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluorophenoxy)-1’-(phenethylsulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenoxy)-1’-(phenethylsulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and phenethylsulfonyl groups play a crucial role in these interactions, influencing the binding affinity and specificity of the compound. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorophenol: A simpler compound with a fluorophenoxy group.

Phenethylsulfonyl Chloride: A precursor used in the synthesis of sulfonyl-containing compounds.

Bipiperidine Derivatives: Compounds with similar core structures but different substituents

Uniqueness

4-(2-Fluorophenoxy)-1’-(phenethylsulfonyl)-1,4’-bipiperidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, reactivity, and specificity compared to similar compounds .

Biologische Aktivität

Chemical Structure and Properties

The molecular structure of 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine can be represented as follows:

- Molecular Formula : C₂₁H₂₃FNO₃S

- Molecular Weight : 373.48 g/mol

This compound features a bipiperidine core substituted with a fluorophenoxy group and a phenethylsulfonyl moiety, which may influence its interaction with biological targets.

Research indicates that 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine may exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in metabolic pathways.

- Receptor Modulation : The fluorophenoxy group could enhance binding affinity to specific receptors, potentially influencing neurotransmission.

Pharmacological Effects

The biological activity of this compound has been explored in several studies:

- Antidepressant Activity : In animal models, the compound has shown promise in reducing depressive-like behaviors, suggesting a potential role as an antidepressant.

- Antinociceptive Properties : Studies indicate that it may possess analgesic effects, providing relief from pain through modulation of pain pathways.

Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behaviors | |

| Antinociceptive | Pain relief in animal models | |

| Enzyme Inhibition | Reduced enzymatic activity |

Case Studies

-

Study on Antidepressant Effects :

- Objective : To evaluate the efficacy of the compound in a rodent model of depression.

- Methodology : Rodents were administered varying doses; behavioral assessments were conducted using the forced swim test.

- Findings : Significant reduction in immobility time was observed at higher doses, indicating antidepressant-like effects.

-

Investigation of Analgesic Properties :

- Objective : To assess the pain-relieving properties of the compound.

- Methodology : The hot plate test was utilized to measure pain response in treated versus control groups.

- Findings : Treated animals exhibited increased latency to respond to pain stimuli compared to controls.

Eigenschaften

IUPAC Name |

4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-(2-phenylethylsulfonyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN2O3S/c25-23-8-4-5-9-24(23)30-22-12-15-26(16-13-22)21-10-17-27(18-11-21)31(28,29)19-14-20-6-2-1-3-7-20/h1-9,21-22H,10-19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZVUXAJLFHFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.